molecular formula C23H23N3O4S2 B11045183 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

Cat. No.: B11045183
M. Wt: 469.6 g/mol
InChI Key: IXDWTFLYMQGKAW-UHFFFAOYSA-N
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Description

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a morpholinosulfonyl group, and a phenylbenzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 2-aminophenylthiol, which is then reacted with a suitable benzamide derivative under controlled conditions. The morpholinosulfonyl group is introduced through a sulfonylation reaction, often using morpholine and a sulfonyl chloride reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzamide compounds .

Scientific Research Applications

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The aminophenyl and sulfonyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-AMINOPHENYL)SULFANYL]-5-(MORPHOLINOSULFONYL)-N~1~-PHENYLBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and morpholine groups enhances its solubility and interaction with biological targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

InChI

InChI=1S/C23H23N3O4S2/c24-20-8-4-5-9-22(20)31-21-11-10-18(32(28,29)26-12-14-30-15-13-26)16-19(21)23(27)25-17-6-2-1-3-7-17/h1-11,16H,12-15,24H2,(H,25,27)

InChI Key

IXDWTFLYMQGKAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3N)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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